molecular formula C13H16F3NO3S B1416417 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid CAS No. 1307248-40-3

4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid

Cat. No.: B1416417
CAS No.: 1307248-40-3
M. Wt: 323.33 g/mol
InChI Key: HCNSVZAEDYDEFK-UHFFFAOYSA-N
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Description

Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is a complex organic compound known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom.

Biochemical Analysis

Biochemical Properties

Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the sigma receptor, which is involved in various neurological processes . This interaction suggests that Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid could be used in the treatment of psychosis and pain . Additionally, it has been found to interact with the Nociceptin/Orphanin FQ (NOP) receptor, which is involved in pain modulation .

Cellular Effects

The effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit tubulin polymerization, leading to the accumulation of cells in the G2/M phase of the cell cycle and inducing apoptosis in cancer cells . This indicates its potential as an antiproliferative agent against cancer cells.

Molecular Mechanism

At the molecular level, Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid exerts its effects through various binding interactions with biomolecules. It has been found to inhibit the sigma receptor and the NOP receptor, leading to changes in gene expression and enzyme activity . Additionally, it has shown inhibitory potential against the latent Mycobacterium tuberculosis enzyme lysine ε-amino transferase, suggesting its use in treating tuberculosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term studies have shown that it can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, while higher doses may lead to toxic or adverse effects . Studies have indicated threshold effects, where the compound’s efficacy plateaus at certain dosages, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism has been studied to understand its biotransformation and the resulting metabolites, which can influence its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid plays a significant role in its activity. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications direct the compound to these compartments, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid include:

  • Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];hydrochloride
  • 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]

Uniqueness

What sets Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine];2,2,2-trifluoroacetic acid apart is its trifluoroacetic acid moiety, which imparts unique chemical properties such as increased acidity and stability. This makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS.C2HF3O2/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10;3-2(4,5)1(6)7/h2,8,12H,1,3-7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSVZAEDYDEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=CS3.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307248-40-3
Record name 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid
Reactant of Route 2
4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid
Reactant of Route 3
4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid
Reactant of Route 4
4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid
Reactant of Route 5
4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid
Reactant of Route 6
4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], trifluoroacetic acid

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